molecular formula C12H23BLiNO3S B7972327 Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt

Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt

Cat. No.: B7972327
M. Wt: 279.2 g/mol
InChI Key: MXOIDDRXPVAUBV-UHFFFAOYSA-N
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Description

Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt is a chemical compound with the molecular formula C9H16NO2SB·C3H7OLi. It is a white to yellow solid that is typically stored at low temperatures to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt involves the reaction of diisopropyl 2-thiazoleboronate with lithium isopropoxide. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of thiazole derivatives .

Scientific Research Applications

Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt has several applications in scientific research:

Mechanism of Action

The mechanism by which Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical and biological applications. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt is unique due to the combination of the boronate and thiazole groups with lithium isopropoxide. This combination imparts specific chemical properties that make it useful in a variety of applications, particularly in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

lithium;di(propan-2-yloxy)-(1,3-thiazol-2-yl)borane;propan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BNO2S.C3H7O.Li/c1-7(2)12-10(13-8(3)4)9-11-5-6-14-9;1-3(2)4;/h5-8H,1-4H3;3H,1-2H3;/q;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOIDDRXPVAUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=NC=CS1)(OC(C)C)OC(C)C.CC(C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BLiNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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